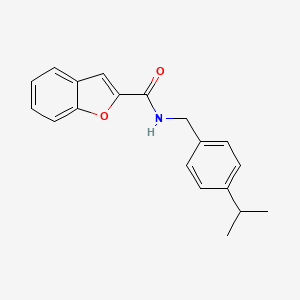![molecular formula C11H15NO3S B5569565 N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)
N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is an organic compound that features a unique structure combining a thieno[3,4-b][1,4]dioxine ring with a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thieno[3,4-b][1,4]dioxine derivative with diethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thieno[3,4-b][1,4]dioxine ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives at the carboxamide group.
Aplicaciones Científicas De Investigación
N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism by which N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide: Lacks the diethyl groups.
N,N-Dimethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide: Contains dimethyl groups instead of diethyl groups.
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is unique due to the presence of the diethyl groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds.
Propiedades
IUPAC Name |
N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-3-12(4-2)11(13)10-9-8(7-16-10)14-5-6-15-9/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCPZECYASDMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C2C(=CS1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)
![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)
![1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5569505.png)

![2-fluoro-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B5569519.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)



![(7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B5569572.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)
